molecular formula C8H12ClN3 B13097137 6-(tert-Butyl)-5-chloropyrimidin-4-amine

6-(tert-Butyl)-5-chloropyrimidin-4-amine

Cat. No.: B13097137
M. Wt: 185.65 g/mol
InChI Key: PUBNQLJFUNQNAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(tert-Butyl)-5-chloropyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound features a tert-butyl group and a chlorine atom attached to the pyrimidine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butyl)-5-chloropyrimidin-4-amine typically involves the chlorination of a pyrimidine derivative followed by the introduction of the tert-butyl group. One common method involves the reaction of 5-chloropyrimidine with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can target the chlorine atom, converting it to a hydrogen atom, resulting in the formation of 6-(tert-Butyl)pyrimidin-4-amine.

    Substitution: The chlorine atom in the compound is susceptible to nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

    Reduction: 6-(tert-Butyl)pyrimidin-4-amine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-(tert-Butyl)-5-chloropyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-5-chloropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and chlorine atom play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2,4,6-Tri-tert-butylphenol: This compound also features tert-butyl groups and is known for its antioxidant properties.

    tert-Butyl isocyanide: Another tert-butyl-containing compound, known for its use in organic synthesis.

    2,6-Di-tert-butylphenol: Widely used as an antioxidant in industrial applications.

Uniqueness: 6-(tert-Butyl)-5-chloropyrimidin-4-amine is unique due to the presence of both a tert-butyl group and a chlorine atom on the pyrimidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

6-tert-butyl-5-chloropyrimidin-4-amine

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)6-5(9)7(10)12-4-11-6/h4H,1-3H3,(H2,10,11,12)

InChI Key

PUBNQLJFUNQNAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=NC=N1)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.